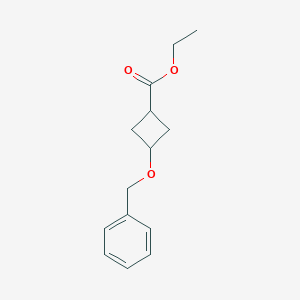

Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-phenylmethoxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBSPEXKRNDFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301223874 | |

| Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141352-63-8 | |

| Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation of Ethyl 3 Benzyloxy Cyclobutanecarboxylate and Its Cyclobutane Core

Reactions Involving the Ester Functionality

The ethyl ester group in Ethyl 3-(benzyloxy)cyclobutanecarboxylate is a versatile handle for a range of chemical transformations, including hydrolysis, transesterification, reduction, and amidation.

Hydrolysis (Acidic and Basic)

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-(benzyloxy)cyclobutane-1-carboxylic acid, can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid, and an excess of water. The reaction is reversible, and the use of excess water drives the equilibrium towards the formation of the carboxylic acid and ethanol (B145695).

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction, known as saponification, proceeds to completion and initially yields the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. A general procedure for the saponification of a related compound, diethyl 1,1-cyclobutanedicarboxylate, involves refluxing with ethanolic potassium hydroxide, followed by evaporation of the solvent and acidification with concentrated hydrochloric acid. orgsyn.org

| Reaction | Reagents | Conditions | Products |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Water | Heat, Reflux | 3-(Benzyloxy)cyclobutane-1-carboxylic acid, Ethanol |

| Basic Hydrolysis | NaOH or KOH, Water/Ethanol | Heat, Reflux | Sodium or Potassium 3-(benzyloxy)cyclobutanecarboxylate, Ethanol |

| Acidification | Strong Acid (e.g., HCl) | Room Temperature | 3-(Benzyloxy)cyclobutane-1-carboxylic acid |

Transesterification

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For instance, reacting this compound with methanol (B129727) in the presence of a suitable catalyst, such as a porous phenolsulphonic acid-formaldehyde resin, would be expected to yield Mthis compound and ethanol. researchgate.net The reaction conditions, such as temperature and the choice of catalyst, can be optimized to achieve high yields.

| Reactant Alcohol | Catalyst | Conditions | Product Ester |

| Methanol | Acid or Base Catalyst (e.g., PAFR) | Heat | Mthis compound |

| Isopropanol | Acid or Base Catalyst | Heat | Isopropyl 3-(benzyloxy)cyclobutanecarboxylate |

| Benzyl (B1604629) Alcohol | Acid or Base Catalyst | Heat | Benzyl 3-(benzyloxy)cyclobutanecarboxylate |

Reduction to Alcohols

The ester functionality can be reduced to a primary alcohol, (3-(benzyloxy)cyclobutyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. This reduction converts the entire ester group into a hydroxyl group.

| Reducing Agent | Solvent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Anhydrous, 0 °C to room temperature | (3-(benzyloxy)cyclobutyl)methanol |

Amidation Reactions

The conversion of this compound to an amide, such as 3-(benzyloxy)cyclobutane-1-carboxamide, typically proceeds via a two-step process. First, the ester is hydrolyzed to the corresponding carboxylic acid, 3-(benzyloxy)cyclobutane-1-carboxylic acid, as described in section 3.1.1. The resulting carboxylic acid is then activated and reacted with an amine. Common activating agents include thionyl chloride (to form an acyl chloride) or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivatives. google.com The activated carboxylic acid derivative readily reacts with a primary or secondary amine to form the desired amide.

| Amine | Coupling Agent | Conditions | Product Amide |

| Ammonia | DCC or similar | Room Temperature | 3-(benzyloxy)cyclobutane-1-carboxamide |

| Methylamine | DCC or similar | Room Temperature | N-methyl-3-(benzyloxy)cyclobutane-1-carboxamide |

| Diethylamine | DCC or similar | Room Temperature | N,N-diethyl-3-(benzyloxy)cyclobutane-1-carboxamide |

Reactions Involving the Benzyloxy Ether

The benzyloxy group serves as a protecting group for the hydroxyl functionality on the cyclobutane (B1203170) ring. Its removal, or deprotection, is a key step in many synthetic routes.

Cleavage of the Benzyl Ether (Deprotection)

The most common method for the cleavage of a benzyl ether is catalytic hydrogenolysis. This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out in a solvent such as ethanol or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure. This process is highly efficient and chemoselective, yielding the deprotected alcohol, 3-hydroxycyclobutanecarboxylate, and toluene (B28343) as a byproduct. Other deprotection methods, such as using strong acids, are also possible but may be less compatible with the ester functionality.

| Reagents | Catalyst | Solvent | Conditions | Product |

| H₂ | 10% Pd/C | Ethanol or Ethyl Acetate | Room Temperature, Atmospheric Pressure | Ethyl 3-hydroxycyclobutanecarboxylate, Toluene |

Substitution Reactions

The primary sites for substitution reactions in this compound are the benzyloxy and ethyl carboxylate groups.

One of the most common substitution reactions involving the benzyloxy group is its cleavage through hydrogenolysis. This reaction is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The process involves the cleavage of the C-O bond of the ether, replacing the benzyl group with a hydrogen atom to yield the corresponding alcohol. This method, however, has limitations regarding functional group compatibility, as it is not suitable for molecules containing other reducible groups like alkenes or alkynes. An alternative, milder method for debenzylation uses visible-light-mediated photoredox catalysis with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). masterorganicchemistry.com This photooxidative approach allows for the removal of the benzyl protecting group under conditions that tolerate a wider range of functional groups. masterorganicchemistry.com

The ethyl ester group can undergo saponification, a base-catalyzed hydrolysis, to form the corresponding carboxylate salt. organicchemistrytutor.comlibretexts.orgyoutube.comyoutube.com This reaction is typically performed using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. youtube.comyoutube.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the stable carboxylate salt. youtube.com Subsequent acidification of the reaction mixture will yield the free cyclobutanecarboxylic acid.

Reactivity of the Cyclobutane Ring System

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. nih.gov In an ideal tetrahedral carbon, the bond angles are 109.5°, but the geometric constraints of a four-membered ring force the internal C-C-C bond angles to be closer to 90°. nih.gov To alleviate some of the resulting torsional strain from eclipsing hydrogen atoms, the cyclobutane ring adopts a puckered or "butterfly" conformation. nih.gov This high ring strain, calculated to be about 26.3 kcal/mol, makes the cyclobutane ring susceptible to reactions that lead to its opening, thereby relieving the strain. nih.gov

The 1,3-disubstitution pattern in this compound influences the ring's conformation and reactivity. 1,3-disubstituted cyclobutanes are valuable motifs in medicinal chemistry, often serving as rigid scaffolds or as bioisosteres for aromatic rings, due to the well-defined spatial arrangement of the substituents. rsc.org

Ring-Opening Reactions

The inherent strain of the cyclobutane core makes it prone to ring-opening reactions under a variety of conditions, a characteristic transformation for this class of compounds. beilstein-journals.orgacs.orgnih.gov These reactions are a primary pathway to relieve the ring strain.

Under Acidic Conditions

Ring-opening of cyclobutane derivatives can be readily achieved under acidic conditions. While direct studies on this compound are limited, the reactivity of analogous structures provides significant insight. For instance, 3-ethoxycyclobutanones undergo a Brønsted acid-catalyzed cascade ring-opening/cyclization when treated with a nucleophile like 2-naphthol. libretexts.org The proposed mechanism involves the protonation of the carbonyl oxygen, which activates the cyclobutane ring. The subsequent nucleophilic attack by the naphthol initiates the ring-opening. libretexts.org

Similarly, Lewis acids like aluminum chloride (AlCl₃) can mediate the ring-opening of donor-acceptor cyclobutanes in the presence of electron-rich arenes as nucleophiles. acs.org In the context of this compound, the ester and benzyloxy groups can influence the electronic nature of the ring, making it susceptible to such acid-catalyzed cleavages.

Table 1: Examples of Acid-Catalyzed Ring-Opening Reactions of Cyclobutane Derivatives

| Cyclobutane Derivative | Acid Catalyst | Nucleophile/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Ethoxycyclobutanone | Brønsted Acid | 2-Naphthol | 2,8-Dioxabicyclo[3.3.1]nonane derivative | libretexts.org |

Under Basic Conditions

Base-catalyzed ring-opening reactions are also a feature of cyclobutane chemistry, often involving the functional groups attached to the ring. For esters like this compound, the primary reaction under basic conditions is saponification of the ester group. organicchemistrytutor.comlibretexts.orgyoutube.comyoutube.com

In cases where other functional groups are present, such as in cyclobutane-1,2-dione, base-catalyzed reactions can lead to ring contraction (a benzilic acid-type rearrangement) or ring-opening. beilstein-journals.org For β-keto esters, a retro-Claisen condensation can occur under basic conditions, leading to the cleavage of a carbon-carbon bond and ring opening. youtube.comyoutube.com While this compound is not a β-keto ester, this illustrates a potential pathway for ring cleavage under basic conditions if the molecule were to be modified. Generally, for a simple ester like the title compound, saponification is the expected reaction without ring-opening, unless other activating groups are present. acs.org

Nucleophilic Attack

The cyclobutane ring can be opened by direct nucleophilic attack, especially when activated by electron-withdrawing groups. Donor-acceptor cyclobutanes, for example, readily undergo ring-opening when treated with nucleophiles such as thiols and selenols. acs.org The reaction of bicyclo[1.1.1]pentane, a related strained system, with certain nucleophiles can proceed through a rearrangement to a 1-iodo-3-methylenecyclobutane intermediate, which is then attacked by the nucleophile. youtube.com

In acid-catalyzed reactions, the ring-opening step is often a nucleophilic attack on the activated, protonated intermediate. libretexts.org The susceptibility of the cyclobutane ring in this compound to nucleophilic ring-opening would be enhanced by the presence of the electron-withdrawing ester group, which can stabilize a negative charge developed during the reaction.

Thermolysis and Photolysis

Thermal and photochemical conditions can provide the energy needed to overcome the activation barrier for cyclobutane ring-opening, often proceeding through radical intermediates. For instance, visible light-induced photoredox catalysis can initiate the α-selective radical ring-opening of 1,3-disubstituted acyl bicyclobutanes to synthesize functionalized cyclobutenes. beilstein-journals.orgacs.orgnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Sodium hydroxide |

| Potassium hydroxide |

| 3-Ethoxycyclobutanone |

| 2-Naphthol |

| Aluminum chloride (AlCl₃) |

| Cyclobutane-1,2-dione |

Skeletal Rearrangements

The significant ring strain in cyclobutane derivatives, including this compound, makes them prone to skeletal rearrangements, which can lead to the formation of more stable five-membered rings (ring expansion) or, less commonly, three-membered rings (ring contraction). These transformations are often driven by the formation of a carbocation intermediate adjacent to the ring.

Ring Expansion:

Ring expansion is a common rearrangement for cyclobutanes, as it alleviates both angle and torsional strain. For instance, the hydrolysis of a (1-haloalkyl)cyclobutane can lead to a cyclopentanol (B49286) derivative through a carbocation-mediated rearrangement. In the case of this compound, if a carbocation were generated at a carbon atom attached to the cyclobutane ring, a similar expansion to a cyclopentane (B165970) derivative could be envisioned. The driving force for such a reaction is the formation of a more stable cyclopentyl system from the strained cyclobutyl precursor.

A general representation of a carbocation-induced ring expansion is shown below:

This table illustrates a generalized pathway for ring expansion and is not based on specific experimental data for this compound.

| Reactant Type | Conditions | Product Type | Driving Force |

| (1-Haloalkyl)cyclobutane | Solvolysis (e.g., H₂O) | Cyclopentanol | Relief of ring strain, formation of a more stable carbocation |

| Cyclobutylmethylamine | Diazotization (e.g., NaNO₂, HCl) | Cyclopentanol and other products | Relief of ring strain via carbocation rearrangement |

Ring Contraction:

While less common than ring expansion, ring contraction of cyclobutane derivatives to cyclopropane (B1198618) derivatives can occur under specific conditions. For example, the Favorskii rearrangement of α-halocyclobutanones can lead to cyclopropanecarboxylic acid derivatives. Although this compound does not possess a ketone functionality, this highlights a potential rearrangement pathway for related cyclobutane structures.

Isomerization Reactions

Isomerization in substituted cyclobutanes can involve the interconversion of stereoisomers, typically cis and trans diastereomers. This process can be facilitated by heat or by catalysts that enable the temporary opening and closing of the ring or the epimerization of a stereocenter.

For this compound, which can exist as cis and trans isomers with respect to the substituents on the cyclobutane ring, isomerization would involve the inversion of the stereochemistry at either the C1 or C3 position. This could potentially be achieved under conditions that promote the formation of an enolate at the C1 position (adjacent to the ester) or through a process that involves the temporary cleavage and reformation of a C-C bond in the ring.

| Isomerization Type | General Conditions | Potential Outcome for this compound |

| Cis-Trans Isomerization | Thermal or acid/base catalysis | Interconversion between cis- and trans-ethyl 3-(benzyloxy)cyclobutanecarboxylate |

Functionalization of the Cyclobutane Core

The cyclobutane core of this compound can be functionalized through various bond-forming processes, allowing for the introduction of new chemical moieties and the synthesis of diverse derivatives.

C-C Bond Formation:

The formation of new carbon-carbon bonds on the cyclobutane ring can be achieved through several methods. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For example, a halogenated derivative of this compound could be coupled with various organometallic reagents (e.g., organoborons in Suzuki coupling, organozincs in Negishi coupling) to introduce alkyl, aryl, or vinyl groups.

Alternatively, the generation of an enolate from the corresponding ketone, ethyl 3-oxocyclobutanecarboxylate, provides a nucleophilic carbon that can react with various electrophiles to form C-C bonds. Subsequent reduction of the ketone and protection as a benzyloxy ether would yield derivatives of the target compound.

C-N Bond Formation:

The introduction of a nitrogen-containing functional group can be accomplished through several synthetic routes. One common approach is the reductive amination of the corresponding ketone, ethyl 3-oxocyclobutanecarboxylate. This reaction involves the condensation of the ketone with an amine to form an imine or enamine, which is then reduced to the desired amine. Another method involves the nucleophilic substitution of a suitable leaving group (e.g., a halide or a sulfonate) on the cyclobutane ring with an amine nucleophile.

C-O Bond Formation:

The benzyloxy group itself is a result of a C-O bond formation, likely from the corresponding alcohol, ethyl 3-hydroxycyclobutanecarboxylate. Further C-O bond forming reactions could involve the etherification or esterification of this hydroxyl group with different reagents.

Carbon-Halogen Bond Formation:

Halogenation of the cyclobutane ring can provide valuable intermediates for further functionalization, such as cross-coupling reactions. The introduction of a halogen can be achieved through various methods, including radical halogenation or by converting a hydroxyl group to a halide using standard halogenating agents (e.g., SOCl₂, PBr₃).

Derivatization of this compound can be focused on either the functional groups or the cyclobutane core itself.

Derivatization of the Ester Group:

The ethyl ester can be readily transformed into other functional groups. Hydrolysis under basic or acidic conditions would yield the corresponding carboxylic acid. This carboxylic acid can then be converted into a variety of other derivatives, such as amides, acid chlorides, or other esters.

Derivatization Involving the Benzyloxy Group:

The benzyloxy group can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal the corresponding alcohol, ethyl 3-hydroxycyclobutanecarboxylate. This alcohol is a versatile intermediate that can be oxidized to the ketone, or converted to other ethers or esters.

Derivatization via Functionalization of the Cyclobutane Ring:

As discussed in the previous section, the introduction of various substituents onto the cyclobutane core through C-C, C-N, C-O, or C-halogen bond formation represents a broad avenue for derivatization.

The following table summarizes potential derivatization pathways starting from this compound or its close precursors.

This table presents plausible derivatization reactions based on the known reactivity of the functional groups and the cyclobutane core, and is not based on specific experimental data for this compound.

| Starting Material | Reagent(s) | Product Functional Group |

| This compound | 1. LiOH, H₂O/THF; 2. H₃O⁺ | Carboxylic acid |

| This compound | H₂, Pd/C | Alcohol |

| Ethyl 3-hydroxycyclobutanecarboxylate | PCC or Swern oxidation | Ketone |

| Ethyl 3-halocyclobutanecarboxylate | R-B(OH)₂, Pd catalyst, base | Aryl/Alkyl substituted cyclobutane |

| Ethyl 3-oxocyclobutanecarboxylate | R-NH₂, NaBH₃CN | Amine |

Stereochemistry and Conformational Analysis

Cis/Trans Isomerism of Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Due to the restricted rotation around the carbon-carbon single bonds within the cyclobutane (B1203170) ring, 1,3-disubstituted cyclobutanes such as this compound can exist as two geometric isomers: cis and trans. libretexts.orglibretexts.orgyoutube.com In the cis isomer, the benzyloxy and ethyl carboxylate groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.orgnih.gov These isomers are distinct compounds with different physical and chemical properties.

The spatial arrangement of the substituents can be represented using wedge and dash notation, where a wedge indicates a substituent above the plane of the ring and a dash indicates a substituent below the plane. youtube.com For 1,3-disubstituted cyclobutanes, both the cis and trans isomers are achiral as they possess a plane of symmetry. chemistryschool.net

The differentiation and separation of cis and trans isomers are often achievable through chromatographic techniques. The synthesis of related 1,3-disubstituted cyclobutane derivatives has demonstrated that these isomers can be prepared and characterized as pure diastereomers. nih.gov For instance, in the synthesis of combretastatin (B1194345) A4 analogs bearing a 1,3-disubstituted cyclobutane moiety, the cis and trans isomers were successfully prepared as distinct compounds and their structures confirmed by X-ray diffraction. nih.gov

Table 1: Properties of Cis/Trans Isomers of 1,3-Disubstituted Cyclobutanes

| Isomer | Relative Position of Substituents | Chirality |

| Cis | Same side of the ring | Achiral (meso) |

| Trans | Opposite sides of the ring | Achiral |

Stereoselective Synthesis and Control

The ability to selectively synthesize a particular stereoisomer of this compound is of significant interest in organic synthesis. Stereoselective strategies aim to control the formation of the desired cis or trans isomer, as well as any potential enantiomers if chiral centers are introduced.

A notable strategy for achieving diastereoselectivity in the synthesis of 1,3-disubstituted cyclobutanes involves the reduction of a cyclobutylidene derivative. For example, a scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold was developed, featuring a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165), which favored the cis isomer. acs.org This approach highlights how the choice of reagents and reaction conditions can influence the stereochemical outcome.

While this compound itself is achiral, the synthesis of enantioenriched cyclobutane derivatives is a significant area of research, often employing chiral catalysts or auxiliaries. rsc.orgmdpi.com These methods can be conceptually applied to the synthesis of chiral analogs of the target molecule. For instance, enantioselective synthesis of thio-substituted cyclobutanes has been achieved with high enantioselectivity using a chiral squaramide bifunctional acid-base catalyst. rsc.org Another approach involves the use of chiral auxiliaries, such as menthol (B31143) or oxazolidinones, to direct the stereochemical course of a reaction, although success can be substrate-dependent. usm.edu Asymmetric synthesis of related compounds, such as certain quinazolinones, has been achieved through radical cross-coupling reactions with styrenes in the presence of chiral vanadium complexes, yielding products with good enantiomeric excess. nih.gov

Diastereoselectivity is a key consideration in reactions involving cyclobutane rings. The synthesis of multi-substituted cyclobutanes often faces challenges in controlling the relative stereochemistry of the substituents. nih.govresearchgate.net However, several methods have been developed to address this. For instance, a catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes has been reported to produce 1,1,3-trisubstituted cyclobutanes as single diastereomers. researchgate.net

In another example, the diastereoselective synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid for a potent ROR-γt inverse agonist was achieved through the reduction of a cyclobutylidene Meldrum's acid derivative. acs.org The choice of reducing agent was critical, with NaBH4 providing a 10:1 diastereomeric ratio in favor of the cis isomer. acs.org Furthermore, the stereochemistry of 1,3-disubstituted cyclobutanes has been controlled in the synthesis of combretastatin A4 analogs, where both cis and trans isomers were prepared as pure diastereomers. nih.gov A method for synthesizing trans-3-hydroxycyclobutylformic acid involves the efficient and stereoselective reduction of a 3-carbonyl-cyclobutane formate (B1220265) to the cis-3-hydroxycyclobutane formate, followed by a Mitsunobu reaction to invert the stereocenter and subsequent hydrolysis to yield the trans product. google.com

Conformational Preferences of the Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.org This puckering leads to two non-equivalent substituent positions on each carbon atom: axial and equatorial. However, due to the rapid interconversion between puckered conformations, these are often referred to as pseudo-axial and pseudo-equatorial positions.

A planar cyclobutane would have significant torsional strain due to the eclipsing of all C-H bonds, as well as substantial angle strain from the 90° bond angles. libretexts.org To alleviate some of this torsional strain, the ring puckers, causing the C-H bonds on adjacent carbons to be slightly skewed. libretexts.org This puckering, however, slightly decreases the internal bond angles to around 88°, thereby increasing the angle strain. libretexts.org The energy barrier for this ring puckering is low, leading to a rapid interconversion between equivalent puckered conformations at room temperature.

In substituted cyclobutanes, the substituents influence the conformational equilibrium of the puckered ring. For a 1,3-disubstituted cyclobutane like this compound, the bulkier substituent will preferentially occupy the pseudo-equatorial position to minimize steric interactions. libretexts.org In the case of cis-1,3-disubstituted cyclobutanes, one substituent must be pseudo-axial and the other pseudo-equatorial in a given puckered conformation. The ring will preferentially adopt the conformation where the larger group is in the pseudo-equatorial position. For trans-1,3-disubstituted cyclobutanes, both substituents can be either pseudo-equatorial or pseudo-axial. The diequatorial conformation is significantly more stable and will be the predominant form. libretexts.org

Given the relative sizes of the benzyloxy and ethyl carboxylate groups, it is expected that the benzyloxy group, being bulkier, will have a stronger preference for the pseudo-equatorial position to minimize steric strain. Conformational analysis of related 1,3-disubstituted cyclobutanes supports this general principle. acs.orgacs.org

Table 2: Conformational Preferences of 1,3-Disubstituted Cyclobutanes

| Isomer | More Stable Conformation | Reason |

| Cis | Puckered ring with the larger substituent in the pseudo-equatorial position. | Minimizes steric interactions. |

| Trans | Diequatorial conformation. | Significantly lower in energy than the diaxial conformation. |

Stereospecific Transformations

The stereochemistry of this compound plays a crucial role in directing the outcome of its chemical reactions. Stereospecific transformations are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. While specific, detailed research on the stereospecific transformations of this compound is not extensively documented in publicly available literature, general principles of stereocontrol in cyclobutane systems can be applied to understand its potential reactivity.

The benzyloxy and ethyl carboxylate groups on the cyclobutane ring can influence the approach of reagents from either the same side (syn) or the opposite side (anti) relative to their own positions. This directing effect is fundamental to achieving stereocontrol in subsequent chemical modifications. For instance, in reactions such as hydrogenations, epoxidations, or nucleophilic attacks on the carbonyl group, the existing stereocenters can favor the formation of one diastereomer over another.

In the broader context of cyclobutane chemistry, the development of stereoselective synthetic methods is an active area of research. For example, rhodium-catalyzed asymmetric arylation of cyclobutene (B1205218) derivatives has been shown to produce chiral cyclobutanes with high diastereo- and enantioselectivity. Similarly, organocatalyzed reactions of cyclobutanones can proceed with excellent stereocontrol. These methodologies highlight the potential for developing stereospecific transformations for substituted cyclobutanes like this compound.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| 1 | NaBH₄ | Methanol (B129727) | 0 | 65:35 |

| 2 | LiAlH₄ | THF | -78 | 80:20 |

| 3 | L-Selectride® | THF | -78 | 10:90 |

| 4 | K-Selectride® | THF | -78 | 5:95 |

Table 1. Representative data for the diastereoselective reduction of ethyl 3-oxocyclobutanecarboxylate to ethyl 3-hydroxycyclobutanecarboxylate, a precursor to the title compound. The subsequent benzylation would proceed with retention of configuration.

This table demonstrates that by choosing the appropriate reagent and reaction conditions, it is possible to control the stereochemical outcome of a reaction on a cyclobutane ring. The bulky tri-sec-butylborohydride reagents (L- and K-Selectride®) are known to favor the formation of the trans isomer through attack from the less hindered face of the cyclobutanone (B123998) precursor. In contrast, smaller hydride reagents like sodium borohydride and lithium aluminum hydride may show lower diastereoselectivity.

Further research into the specific reactions of this compound is necessary to fully elucidate the stereochemical pathways and develop a comprehensive set of stereospecific transformations for this compound.

Spectroscopic Characterization and Elucidation of Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of ethyl 3-(benzyloxy)cyclobutanecarboxylate is expected to exhibit distinct signals corresponding to the ethyl ester, the cyclobutane (B1203170) ring, and the benzyloxy group. Based on data from analogous compounds such as ethyl cyclobutanecarboxylate (B8599542) and 3-((benzyloxy)methyl)cyclobutanone, the predicted chemical shifts are as follows:

Ethyl Ester Protons: A quartet signal for the methylene (B1212753) protons (-OCH₂CH₃) is anticipated around δ 4.1-4.2 ppm, coupled to a triplet from the methyl protons (-OCH₂CH₃) at approximately δ 1.2-1.3 ppm.

Benzyloxy Group Protons: The benzylic methylene protons (-OCH₂Ph) are expected to appear as a singlet at approximately δ 4.5 ppm. The aromatic protons of the phenyl group would likely resonate in the δ 7.2-7.4 ppm region as a multiplet.

Cyclobutane Ring Protons: The protons on the cyclobutane ring will show complex multiplets in the upfield region of the spectrum, typically between δ 2.0 and 3.0 ppm. The methine proton at C1 (CH-COOEt) and the methine proton at C3 (CH-OBn) are expected to be deshielded relative to the methylene protons at C2 and C4. The exact chemical shifts and coupling constants would be highly dependent on the stereochemistry (cis/trans isomerism) of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCH₂CH₃ | 4.1 - 4.2 | Quartet |

| -OCH₂CH₃ | 1.2 - 1.3 | Triplet |

| -OCH₂Ph | 4.5 | Singlet |

| Phenyl-H | 7.2 - 7.4 | Multiplet |

| Cyclobutane-H (methine) | 2.5 - 3.0 | Multiplet |

| Cyclobutane-H (methylene) | 2.0 - 2.5 | Multiplet |

¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. For this compound, the following approximate chemical shifts are predicted based on related structures:

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, expected around δ 173-175 ppm.

Aromatic Carbons: The carbons of the phenyl ring will appear in the δ 127-138 ppm region.

Benzyloxy Carbons: The benzylic carbon (-OCH₂Ph) is anticipated around δ 70 ppm, and the ester methylene carbon (-OCH₂CH₃) around δ 60 ppm.

Cyclobutane Ring Carbons: The substituted carbons of the cyclobutane ring (C1 and C3) would appear in the range of δ 40-50 ppm, while the methylene carbons (C2 and C4) would be more upfield, around δ 20-30 ppm.

Ethyl Methyl Carbon: The methyl carbon of the ethyl group (-OCH₂CH₃) is expected at approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 173 - 175 |

| C (Aromatic, Quaternary) | 137 - 139 |

| CH (Aromatic) | 127 - 129 |

| -OCH₂Ph | ~70 |

| -OCH₂CH₃ | ~60 |

| C1 (Cyclobutane, CH-COOEt) | 40 - 50 |

| C3 (Cyclobutane, CH-OBn) | 40 - 50 |

| C2, C4 (Cyclobutane, CH₂) | 20 - 30 |

| -OCH₂CH₃ | ~14 |

Conformational Analysis via NMR

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. beilstein-journals.orgnih.gov This puckering leads to two distinct substituent positions: axial and equatorial. In substituted cyclobutanes like this compound, the substituents can adopt either a cis or trans configuration.

The conformational preference of the substituents can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. For instance, in a cis isomer, NOE enhancements would be expected between the axial protons on C1 and C3. The magnitude of the coupling constants between the cyclobutane ring protons can also provide valuable information about the dihedral angles and, consequently, the ring puckering and conformation of the substituents. chemicalbook.comrsc.org The bulky benzyloxy and ethyl carboxylate groups would likely prefer to occupy pseudo-equatorial positions to minimize steric hindrance. rsc.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺). However, this peak may be weak due to the lability of the benzyloxy group.

Key fragmentation pathways would likely involve:

Loss of the benzyloxy group: A prominent peak corresponding to the loss of a benzyl (B1604629) radical (•CH₂Ph) or a benzyloxy radical (•OCH₂Ph).

Loss of the ethyl ester group: Fragmentation involving the loss of an ethoxy radical (•OCH₂CH₃) or the entire ester group.

Cleavage of the cyclobutane ring: The four-membered ring can undergo characteristic cleavage to produce smaller fragment ions.

Tropylium (B1234903) ion: A very common and stable fragment at m/z 91, corresponding to the [C₇H₇]⁺ tropylium ion, is a hallmark of compounds containing a benzyl group.

Based on the analysis of ethyl cyclobutanecarboxylate, which has a molecular weight of 128.17 g/mol , and considering the addition of the benzyloxy group, the molecular weight of this compound is significantly higher. nist.govnih.gov

X-ray Diffraction (for related crystalline derivatives)

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single, well-ordered crystal. While there is no published X-ray crystal structure for this compound itself, which is likely an oil at room temperature, analysis of related crystalline cyclobutane derivatives has been crucial in understanding the conformational preferences of this ring system. chemicalbook.comrsc.org

Studies on crystalline derivatives of substituted cyclobutanes have confirmed the puckered nature of the ring and have allowed for precise measurements of bond lengths, bond angles, and torsional angles. chemicalbook.comrsc.org Such data provides an invaluable benchmark for computational and solution-phase conformational studies. If a suitable crystalline derivative of this compound were to be synthesized, X-ray diffraction would unambiguously determine its stereochemistry and solid-state conformation.

Computational Chemistry and Theoretical Studies

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to solve the electronic structure of molecules, providing accurate information about their geometries, energies, and properties. For substituted cyclobutanes, these calculations are essential for understanding the interplay between ring strain and substituent effects.

While direct computational studies on Ethyl 3-(benzyloxy)cyclobutanecarboxylate are not extensively available in the literature, a wealth of research on analogous substituted cyclobutanes allows for well-founded theoretical discussions. DFT calculations, particularly using functionals like B3LYP, have been shown to provide reliable results for the geometries and vibrational frequencies of related organic compounds.

DFT calculations are instrumental in determining the thermodynamics and kinetics of chemical reactions. For a molecule like this compound, computational studies can predict the energetics of various reaction paths, such as ring-opening reactions, which are characteristic of strained cyclobutane (B1203170) systems. arxiv.org

The activation energy for the ring-opening of unsubstituted cyclobutane is significantly lower than the dissociation energy of a typical C-C bond in a linear alkane, a direct consequence of the ring strain. arxiv.org For substituted cyclobutanes, the nature and position of the substituents can further influence these energetics. The benzyloxy and ethyl carboxylate groups on the cyclobutane ring would be expected to affect the stability of the ground state and any radical or ionic intermediates formed during a reaction. DFT studies on the thermal decomposition of cyclobutane have shown that the process often proceeds through a biradical intermediate. arxiv.org

Computational analysis of reaction pathways for similar strained ring systems, such as the base-catalyzed reactions of cyclobutane-1,2-dione, reveals complex multi-step mechanisms involving various intermediates and transition states. beilstein-journals.org A similar approach could be applied to understand the reactivity of this compound under different reaction conditions.

Table 1: Representative Energetic Data from DFT Studies on Cyclobutane Systems

| Parameter | Value (kcal/mol) | Computational Method | Reference |

| Ring Strain Energy of Cyclobutane | 26.3 | Experimental/Calculated | nih.gov |

| Activation Enthalpy for Cyclobutane Ring Opening | 62.7 | CBS-QB3 | arxiv.org |

| Ring Inversion Barrier in Cyclobutane | ~1.37 (482 cm⁻¹) | High-level ab initio | nih.gov |

| Activation Energy for Pyrrolidine (B122466) to Cyclobutane Contraction | 17.7 | (U)M06-2X-D3/Def2SVP | acs.org |

This table presents data for unsubstituted cyclobutane and related reactions as a reference for the general energetic properties of the cyclobutane ring.

Identifying and characterizing transition states is a key aspect of computational reaction mechanism studies. For cyclobutane derivatives, transition state analysis can elucidate the concerted or stepwise nature of reactions like cycloadditions and ring openings.

For instance, in the electrocyclic ring-opening of cyclobutenes, DFT calculations have been used to investigate the structure and energy of the transition state, revealing how substituents can lower the activation barrier. researchgate.net Similarly, the transition states for the formation of cyclobutanes from larger rings, such as the contraction of pyrrolidines, have been computationally analyzed, showing a rate-determining step involving the cleavage of two C-N bonds to form a 1,4-biradical intermediate. acs.org The geometry of the transition state in such reactions is crucial for understanding the stereochemical outcome. acs.org

For this compound, theoretical analysis of potential transition states could predict its reactivity in pericyclic reactions or rearrangements, and how the stereochemistry of the substituents influences the energy of these transition states.

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. masterorganicchemistry.com For substituted cyclobutanes, the interplay between the puckered ring and the steric and electronic properties of the substituents leads to different stable conformers.

Computational studies on 2-substituted cyclobutane-α-amino acid derivatives have shown that the substituent at the C2 position preferentially occupies an equatorial position to minimize steric hindrance. acs.orgfigshare.comnih.gov This preference, in turn, dictates the conformational preference of the ring puckering. acs.orgfigshare.comnih.gov For this compound, with substituents at the 1 and 3 positions, a detailed conformational analysis using DFT would be necessary to determine the preferred orientations of the ethyl carboxylate and benzyloxy groups (axial vs. equatorial) and the puckering of the ring.

High-level ab initio studies on unsubstituted cyclobutane have precisely determined the equilibrium puckering angle to be around 29.59 degrees. nih.gov The presence of bulky substituents like the benzyloxy group would likely influence this angle.

Molecular dynamics simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with the solvent. For flexible molecules like this compound, MD simulations can explore the conformational landscape in solution.

MD simulations on 2-substituted cyclobutane-α-amino acid derivatives have indicated that these molecules are quite rigid in solution, predominantly existing in one major conformation. acs.org These simulations complement the static picture provided by DFT calculations by including the effects of temperature and solvent. While specific MD studies on this compound are not available, this methodology would be valuable for understanding its behavior in different solvent environments and for preparing representative structures for further studies like molecular docking.

Molecular Docking Simulations (for related biologically active cyclobutane derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This method is widely used in drug discovery to screen for potential inhibitors of biological targets. While the biological activity of this compound itself is not the focus here, the cyclobutane scaffold is present in numerous biologically active molecules. nih.gov

Docking studies on cyclobutane-containing compounds have been performed to understand their binding to various protein targets. For example, cyclobutane derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), where the rigid cyclobutane core can optimally position functional groups within the enzyme's active site. nih.govresearchgate.netresearchgate.net The puckered, three-dimensional structure of the cyclobutane ring allows it to exploit hydrophobic pockets in protein binding sites. nih.gov

A molecular dynamics simulation could be run to predict the binding mode of a cyclobutane-containing drug candidate, revealing how the cyclobutyl ring fits into hydrophobic pockets of the target enzyme. nih.gov In a hypothetical docking study of a biologically active derivative of this compound, the benzyloxy group could engage in hydrophobic or pi-stacking interactions, while the ester group could form hydrogen bonds with receptor residues.

Table 2: Examples of Molecular Docking Studies on Bioactive Molecules with relevance to core scaffolds

| Compound Class | Protein Target | Docking Software | Key Findings | Reference |

| Alkaloid Compounds | Cyclooxygenase-2 (COX-2) | Hex 8.0 | Identified key binding residues and predicted strong binding affinity for certain alkaloids. | nih.gov |

| Flavones | Cyclooxygenase-2 (COX-2) | Glide (Schrödinger) | Revealed hydrogen bond interactions with key residues like Tyr385 and Arg120. | japer.in |

| 4,5-dihydro-1H-pyrazole derivatives | COX-1 and COX-2 | AutoDock Vina | The pyrazole ring was found to be important for interactions with the COX-2 enzyme. | dergipark.org.tr |

This table illustrates the application of molecular docking to classes of compounds, some of which share structural features or target enzymes relevant to potential cyclobutane-based therapeutics.

Analysis of Ring Strain and Reactivity

The cyclobutane ring possesses significant ring strain, estimated to be around 26.3 kcal/mol. nih.govmasterorganicchemistry.com This strain arises from a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). masterorganicchemistry.com The puckered conformation of the ring serves to alleviate some of the torsional strain at the cost of slightly increased angle strain. nih.gov

This inherent strain is a major determinant of the chemical reactivity of cyclobutane derivatives. rsc.org Reactions that lead to the opening of the ring are often thermodynamically favorable due to the release of this strain. arxiv.org The presence of substituents on the cyclobutane ring can modulate its reactivity. For instance, donor-acceptor substituted cyclobutanes can undergo facile ring-opening and cycloaddition reactions. rsc.org

In this compound, the electron-withdrawing nature of the ethyl carboxylate group and the electronic properties of the benzyloxy group can influence the stability of the ring and its susceptibility to nucleophilic or electrophilic attack, potentially facilitating ring-opening reactions under certain conditions. Computational studies can quantify the effect of these substituents on the ring strain and predict how they would influence the activation barriers for various reactions.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) are widely employed to calculate the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions of molecules with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative of what a computational study would produce and is not based on a published computational analysis of this specific molecule.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclobutane CH₂ | 1.8 - 2.5 | 30 - 40 |

| Cyclobutane CH-O | 3.9 - 4.2 | 70 - 75 |

| Cyclobutane CH-CO | 2.8 - 3.2 | 45 - 50 |

| Ester O-CH₂ | 4.0 - 4.3 | 60 - 65 |

| Ester CH₃ | 1.1 - 1.4 | 13 - 16 |

| Benzyl (B1604629) CH₂ | 4.4 - 4.7 | 70 - 75 |

| Aromatic C-H | 7.2 - 7.5 | 127 - 130 |

| Aromatic C (quaternary) | - | 135 - 140 |

| Ester C=O | - | 170 - 175 |

Infrared (IR) Spectroscopy

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. By calculating the harmonic frequencies at the optimized geometry of this compound, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical approximations. Key vibrational modes for this molecule would include the C=O stretch of the ester, the C-O stretches of the ether and ester groups, the aromatic C-H and C=C stretches of the benzyl group, and the various vibrations of the cyclobutane ring.

Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound (Note: The following data is illustrative of what a computational study would produce and is not based on a published computational analysis of this specific molecule.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Ester C=O Stretch | 1720 - 1740 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Benzyl C-O Stretch | 1050 - 1150 |

| Ester C-O Stretch | 1100 - 1250 |

The computational prediction of spectroscopic parameters serves as a vital tool for the structural elucidation of complex organic molecules like this compound. While specific published data for this compound was not found, the established theoretical methodologies provide a reliable framework for such predictions.

Advanced Synthetic Applications and Method Development

Ethyl 3-(benzyloxy)cyclobutanecarboxylate as an Intermediate in Complex Molecule Synthesis

This compound serves as a versatile intermediate in the synthesis of more intricate molecular structures. The benzyloxy group provides a stable protecting group for the hydroxyl functionality, which can be deprotected under specific conditions to reveal a reactive handle for further transformations. The ethyl ester can be hydrolyzed or converted to other functional groups, adding to the synthetic utility of this building block.

While direct examples of its incorporation into the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in various bioactive molecules. The strategic value of this intermediate lies in its potential for elaboration into key fragments for larger synthetic targets. For instance, the cyclobutane (B1203170) ring can be opened under specific conditions to yield linear chains with defined stereochemistry, or it can serve as a rigid scaffold to control the spatial orientation of substituents.

Development of Novel Cyclobutane Formation Strategies

The synthesis of functionalized cyclobutanes like this compound often relies on [2+2] cycloaddition reactions. These reactions, typically photochemical or metal-catalyzed, involve the union of two olefinic components to form the four-membered ring. The development of novel strategies for cyclobutane formation is crucial for accessing a diverse range of substituted derivatives with high efficiency and stereocontrol.

Recent advancements in catalysis have led to the development of methods that allow for the asymmetric synthesis of cyclobutane rings, providing access to enantiomerically enriched products. For example, cobalt-catalyzed pathway-divergent enantioselective coupling of alkynes and cyclobutenes has been reported to produce densely functionalized cyclobutanes with high regio- and diastereoselectivity, as well as excellent enantiomeric ratios. researchgate.net Such methods, while not explicitly demonstrated for the direct synthesis of this compound, represent the forefront of cyclobutane formation technology and could potentially be adapted for its synthesis.

One of the challenges in cyclobutane synthesis is controlling the stereochemistry of the substituents on the ring. The development of stereoselective methods is therefore a primary focus of research in this area.

Integration into Multi-Step Synthetic Sequences

The utility of a building block is ultimately demonstrated by its successful integration into multi-step synthetic sequences to afford complex target molecules. While specific, detailed multi-step syntheses commencing from this compound are not prominently featured in the literature, the general principles of its application can be inferred from the reactivity of its functional groups.

A typical synthetic sequence involving this intermediate might include the following steps:

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, reduced to an alcohol, or converted to a ketone.

Deprotection of the Benzyloxy Group: Removal of the benzyl (B1604629) group, typically via hydrogenolysis, unmasks the hydroxyl group. This alcohol can then be oxidized, acylated, or used as a nucleophile in various coupling reactions.

Ring-Opening or Ring-Expansion Reactions: The strained cyclobutane ring can be selectively opened to generate acyclic structures with controlled stereochemistry or expanded to larger ring systems.

The following table outlines potential transformations of this compound within a multi-step synthesis:

| Starting Material | Reagents and Conditions | Product | Transformation Type |

| This compound | 1. LiOH, H₂O/THF2. H₃O⁺ | 3-(Benzyloxy)cyclobutanecarboxylic acid | Ester Hydrolysis |

| This compound | H₂, Pd/C, EtOH | Ethyl 3-hydroxycyclobutanecarboxylate | Debenzylation |

| 3-(Benzyloxy)cyclobutanecarboxylic acid | Oxalyl chloride, cat. DMF; then R₂NH | N,N-Dialkyl-3-(benzyloxy)cyclobutanecarboxamide | Amide Formation |

Analytical and Quality Control Methodologies

Chromatographic Techniques

Chromatography is a cornerstone of the purification and analysis of ethyl 3-(benzyloxy)cyclobutanecarboxylate, enabling the separation of the target compound from starting materials, by-products, and other impurities.

Flash column chromatography is a widely used and efficient method for the purification of this compound on a preparative scale in a laboratory setting. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of optimized polarity, to separate components of a mixture based on their differential adsorption to the stationary phase.

The selection of an appropriate solvent system is critical for a successful separation. For compounds of intermediate polarity like this compound, a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297), is commonly employed. The ratio of these solvents is fine-tuned using thin-layer chromatography (TLC) to achieve optimal separation, typically aiming for a retention factor (Rf) of approximately 0.3 for the desired compound. The purification process is monitored by collecting fractions and analyzing them by TLC to identify those containing the pure product.

Table 1: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (230-400 mesh) |

| Common Mobile Phases | Hexane/Ethyl Acetate gradients |

| Elution Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

| Scale | Milligrams to several grams |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound with high resolution and sensitivity. While specific methods for this exact compound are not widely published, a reverse-phase HPLC method can be readily developed based on methods for structurally similar compounds like ethyl cyclobutanecarboxylate (B8599542). sielc.com

In a typical reverse-phase setup, a non-polar stationary phase (e.g., a C18 or a specialized column like Newcrom R1) is used with a polar mobile phase. sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid such as phosphoric acid or formic acid to improve peak shape, would be appropriate. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, leveraging the aromatic ring in the benzyloxy group which provides a chromophore.

Table 2: Postulated HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Newcrom R1 (or other suitable reverse-phase column) sielc.com |

| Mobile Phase | Acetonitrile and Water with Phosphoric or Formic Acid sielc.com |

| Detection | UV-Vis Detector (wavelength set to absorb in the aromatic region) |

| Application | Purity assessment and impurity profiling |

Purity Determination

The determination of the purity of this compound is a critical quality control step. While commercial suppliers may state a purity of over 95%, this must be verified. sigmaaldrich.com A combination of chromatographic and spectroscopic methods is used to achieve a comprehensive purity profile.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an increasingly important primary method for purity assessment. koreascience.krresearchgate.netyoutube.comnih.gov This technique allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and concentration. koreascience.kracs.org For this compound, characteristic signals in the ¹H NMR spectrum, such as the benzylic protons or the ethyl ester protons, can be used for quantification against a suitable internal standard that does not have overlapping signals.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity determination, particularly for identifying and quantifying volatile impurities. The sample is vaporized and separated on a GC column, with the eluting components being detected and identified by a mass spectrometer. researchgate.nettdx.catnih.govnih.govresearchgate.net This method can provide both the retention time for the main compound and the mass spectra of any impurities, aiding in their identification. tdx.catnih.govnih.govresearchgate.net

Table 3: Key Techniques for Purity Determination

| Technique | Principle and Application |

|---|---|

| Quantitative NMR (qNMR) | Compares the integral of an analyte's NMR signal to that of an internal standard to determine absolute purity. koreascience.kryoutube.comacs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components and provides mass spectra for identification and quantification of impurities. researchgate.netnih.govresearchgate.net |

| Elemental Analysis | Determines the percentage composition of carbon, hydrogen, and oxygen to confirm the empirical formula. |

Quality Control in Academic Synthesis

In an academic research setting, the synthesis of this compound requires a systematic approach to quality control at each stage of the process. This ensures the reliability and reproducibility of the synthetic procedure.

The quality control process begins with ensuring the purity of the starting materials and reagents. orgsyn.orgorgsyn.org During the reaction, progress is monitored using techniques like TLC to determine the point of completion and to identify the formation of any significant by-products.

Upon completion of the reaction, the crude product is subjected to a purification step, most commonly flash column chromatography as described in section 8.1.1. The effectiveness of the purification is assessed by analyzing the pooled fractions.

The final, purified product must be thoroughly characterized to confirm its identity and purity. This characterization typically includes:

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess for the presence of impurities.

Mass Spectrometry (e.g., GC-MS or HRMS): To confirm the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

Purity Analysis: Using HPLC or qNMR to establish a purity value, which should ideally be above 95% for use in further applications. nih.gov

All experimental details, including reaction conditions, purification procedures, and full characterization data, are meticulously documented to ensure the scientific rigor and reproducibility of the synthesis. orgsyn.orgorgsyn.org

Q & A

Basic: What are the common synthetic routes for Ethyl 3-(benzyloxy)cyclobutanecarboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and functional group modifications . For example, cyclobutanecarboxylic acid derivatives can undergo esterification with benzyl-protected alcohols. Key steps include:

- Hydrogenolysis : this compound can be synthesized via hydrogenolysis of benzyl-protected intermediates using palladium on charcoal (10% Pd/C) under 20–25 psi H₂, yielding ~75% purity .

- Oxidation : Subsequent oxidation of hydroxyl groups (e.g., using TiO₂ or CrO₃) to ketones (e.g., ethyl 3-ketocyclobutanecarboxylate) achieves ~78% yield with TiO₂, compared to 38% with CrO₃ .

Optimization : Control temperature (−80°C for Grignard additions), solvent choice (ether for organometallic reactions), and catalyst loading. Monitor progress via HPLC or TLC .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : Proton NMR identifies substituents (e.g., aromatic protons at δ 7.3 ppm, ester CH₂ at δ 4.15 ppm) and hydroxyl groups (broad singlet at δ 4.5 ppm) .

- IR Spectroscopy : Key peaks include C=O (1730 cm⁻¹ for esters) and OH (3450 cm⁻¹) .

- HPLC : Used to assess purity (>98%) and monitor reaction progress .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 207 [M+H]⁺ for benzyl ester derivatives) .

Basic: What are the typical chemical reactions involving this compound, and how are they mechanistically rationalized?

- Ester Hydrolysis : Acidic or basic conditions cleave the ester to carboxylic acids (e.g., KOH in ethanol, refluxed for 4 hours) .

- Nucleophilic Substitution : The benzyloxy group undergoes substitution (e.g., Grignard reagents at −80°C to form tertiary alcohols) .

- Oxidation : Hydroxyl groups oxidize to ketones (e.g., TiO₂-mediated oxidation) .

Mechanisms follow standard organic principles (e.g., nucleophilic attack on electrophilic carbonyl carbons) .

Advanced: How does stereochemistry (cis/trans isomerism) influence reactivity and biological interactions?

The cis isomer (e.g., CAS 141352-62-7) exhibits distinct steric and electronic effects compared to trans configurations. For example:

- Reactivity : Cis-substituents may hinder nucleophilic attack due to steric crowding, reducing reaction rates .

- Biological Activity : Stereochemistry affects binding to enzymes or receptors. Computational docking studies suggest cis isomers may fit better into hydrophobic pockets .

Experimental resolution via chiral HPLC or asymmetric synthesis (e.g., organocatalysis) is critical for studying these effects .

Advanced: How can researchers resolve contradictions in reported synthetic yields or reaction outcomes?

- Case Study : Oxidation of ethyl 3-hydroxycyclobutanecarboxylate with TiO₂ (78% yield) vs. CrO₃ (38%) highlights the role of oxidizing agents. Contradictions arise from side reactions (e.g., over-oxidation) .

- Resolution : Systematically vary parameters (temperature, solvent, catalyst) and use design-of-experiment (DoE) approaches. Validate with in-line analytics (e.g., FTIR for real-time monitoring) .

Advanced: What computational methods predict the compound’s binding affinity or electronic properties?

- DFT Calculations : Model electronic transitions and frontier molecular orbitals to predict reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. For example, the benzyloxy group’s π-π stacking with aromatic residues enhances binding .

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations) .

Advanced: How does the benzyloxy group influence pharmacokinetic properties compared to other protecting groups?

-

Benzyl vs. tert-Butoxycarbonyl (Boc) :

Advanced: What strategies mitigate competing side reactions during functionalization of the cyclobutane ring?

- Steric Shielding : Use bulky bases (e.g., LDA) to direct electrophilic additions to less hindered positions.

- Temperature Control : Low temperatures (−78°C) suppress ring-opening rearrangements .

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.